Elenbecestat

説明

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

Structure

3D Structure

特性

IUPAC Name |

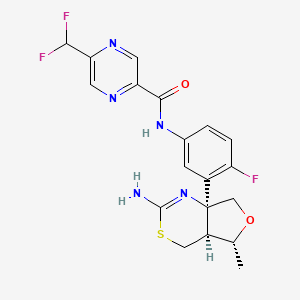

N-[3-[(4aS,5R,7aS)-2-amino-5-methyl-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-(difluoromethyl)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N5O2S/c1-9-12-7-30-18(23)27-19(12,8-29-9)11-4-10(2-3-13(11)20)26-17(28)15-6-24-14(5-25-15)16(21)22/h2-6,9,12,16H,7-8H2,1H3,(H2,23,27)(H,26,28)/t9-,12-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACUJFVOHGRMTR-DPXNYUHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CSC(=NC2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(N=C4)C(F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]2CSC(=N[C@]2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(N=C4)C(F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1388651-30-6 | |

| Record name | Elenbecestat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1388651306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elenbecestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15391 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ELENBECESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RXJ96XL94H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Elenbecestat: A Technical Deep Dive into its Mechanism of Action as a BACE1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of elenbecestat (E2609), an investigational small molecule inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). This compound was developed as a potential disease-modifying therapy for Alzheimer's disease by targeting the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of the disease.[1][2] Although its clinical development was discontinued due to an unfavorable risk-benefit ratio in Phase III trials, a comprehensive understanding of its mechanism, potency, and effects remains valuable for the ongoing research and development of Alzheimer's therapeutics.[3][4]

Core Mechanism of Action: Inhibition of BACE1

This compound is a potent, orally bioavailable, and central nervous system (CNS) penetrant inhibitor of BACE1.[5][6] BACE1 is a transmembrane aspartyl protease that plays a crucial role in the amyloidogenic processing of the amyloid precursor protein (APP).[7] In the amyloidogenic pathway, BACE1 initiates the cleavage of APP at the β-secretase site, generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by γ-secretase, leading to the production of Aβ peptides of varying lengths, most notably Aβ40 and Aβ42.[7] The Aβ42 isoform is particularly prone to aggregation, forming the amyloid plaques that are a pathological hallmark of Alzheimer's disease.[7]

By binding to the active site of BACE1, this compound competitively inhibits its enzymatic activity. This inhibition prevents the initial cleavage of APP, thereby reducing the production of all downstream Aβ peptides.[2][8] This targeted action is hypothesized to decrease the formation of amyloid plaques in the brain, potentially slowing the progression of Alzheimer's disease.[4]

Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of this compound and its effects on amyloid-beta levels from preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 Value | Assay Type | Reference |

| BACE1 | ~7 nmol/L | Cell-based assay | [5][6] |

| BACE1 | 3.9 nM | Biochemical enzymatic assay | [9] |

| BACE2 | 46 nM | Biochemical enzymatic assay | [9] |

Table 2: Preclinical Efficacy of this compound on Amyloid-Beta (Aβ) Levels

| Animal Model | Administration | Dose | Effect | Reference |

| Rodents | Oral | Not specified | Reduction in plasma, brain, and CSF Aβ | [5][6] |

| Guinea Pigs | Oral | Not specified | Reduction in brain and CSF Aβ | [5] |

| Non-human primates (Cynomolgus monkeys) | Oral (p.o.) | 0.3-30 mg/kg | Potent inhibition of Aβ1-40 and Aβ1-42 production in plasma and CSF | [5][6] |

| Mice | 0.02% in food pellets for one week | Not applicable | Reduction of brain Aβ levels to 46% of vehicle | [9] |

Table 3: Clinical Efficacy of this compound on Amyloid-Beta (Aβ) Levels in Humans

| Study Phase | Population | Dose | Effect on Plasma Aβ | Effect on CSF Aβ | Reference |

| Phase I | Healthy Volunteers | 5-800 mg (single dose) | Up to 92% reduction (at 800 mg) | Significant reduction | [1] |

| Phase I | Healthy Volunteers | 25-400 mg (daily for 14 days) | Dose-dependent reduction | 46.2% (25mg) to 79.9% (200mg) reduction | [1] |

| Phase II | MCI and mild to moderate AD | 50 mg/day | Not specified | Dose-dependent decreases; statistically significant reduction in brain amyloid load (PET) | [5][10] |

Experimental Protocols

Detailed experimental protocols for the key assays cited are provided below. These represent standardized methodologies in the field.

BACE1 Enzymatic Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against BACE1.

-

Reagents and Materials:

-

Recombinant human BACE1 enzyme

-

Fluorogenic BACE1 substrate peptide

-

Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

Test compound (this compound) serially diluted in DMSO

-

HTRF detection reagents (e.g., europium cryptate-labeled antibody and XL665-labeled streptavidin)

-

384-well low-volume microplates

-

-

Procedure:

-

Add 2 µL of serially diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 4 µL of BACE1 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding 4 µL of the BACE1 substrate solution to each well.

-

Incubate the reaction mixture for 60 minutes at room temperature.

-

Stop the reaction and detect the product by adding 10 µL of the HTRF detection reagents.

-

Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.

-

Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm.

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

-

Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

-

Plot the normalized activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Amyloid-Beta (Aβ) Quantification in CSF (ELISA)

This protocol outlines a standard sandwich ELISA procedure for measuring Aβ levels in cerebrospinal fluid.

-

Reagents and Materials:

-

ELISA plate pre-coated with a capture antibody specific for the C-terminus of Aβ42 or Aβ40.

-

CSF samples, standards, and controls.

-

Detection antibody (e.g., biotinylated antibody specific for the N-terminus of Aβ).

-

Streptavidin-horseradish peroxidase (HRP) conjugate.

-

TMB (3,3',5,5'-tetramethylbenzidine) substrate.

-

Stop solution (e.g., 2N H2SO4).

-

Wash buffer and assay buffer.

-

-

Procedure:

-

Bring all reagents and samples to room temperature.

-

Add 100 µL of standards, controls, and CSF samples to the appropriate wells of the pre-coated ELISA plate.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

Wash the plate four times with wash buffer.

-

Add 100 µL of the detection antibody to each well and incubate for 1 hour at room temperature.

-

Wash the plate four times with wash buffer.

-

Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

-

Wash the plate four times with wash buffer.

-

Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding 50 µL of stop solution to each well.

-

Read the absorbance at 450 nm within 30 minutes.

-

-

Data Analysis:

-

Subtract the average zero standard optical density from all readings.

-

Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.

-

Use the standard curve to determine the concentration of Aβ in the unknown samples.

-

Brain Amyloid Imaging (Amyloid PET with Florbetapir F 18)

This protocol provides a general overview of the procedure for amyloid PET imaging in a clinical setting.

-

Subject Preparation:

-

No specific patient preparation is required.

-

Subjects should be comfortably positioned in the PET scanner to minimize motion.

-

-

Radiotracer Administration:

-

A single intravenous bolus of approximately 370 MBq (10 mCi) of Florbetapir F 18 is administered.

-

-

Image Acquisition:

-

A 10-minute PET scan of the brain is initiated 50 minutes after the radiotracer injection.

-

Data is acquired in 3D mode and reconstructed using standard iterative algorithms.

-

-

Image Analysis:

-

The PET images are visually interpreted by trained nuclear medicine physicians.

-

Images are classified as either amyloid positive or amyloid negative based on the cortical uptake of the tracer. An amyloid-positive scan shows increased tracer uptake in cortical gray matter, resulting in reduced contrast between gray and white matter. An amyloid-negative scan shows more tracer uptake in the white matter than in the gray matter.

-

For quantitative analysis, standardized uptake value ratios (SUVRs) can be calculated by normalizing the cortical tracer uptake to a reference region with low amyloid binding, such as the cerebellum or cerebral white matter.

-

Mandatory Visualizations

The following diagrams illustrate the core signaling pathway, a typical experimental workflow, and the logical relationship of this compound's mechanism of action.

Caption: this compound inhibits BACE1, preventing the cleavage of APP and reducing Aβ production.

Caption: A typical drug discovery and development workflow for a BACE1 inhibitor like this compound.

Caption: The logical cascade of this compound's mechanism from BACE1 inhibition to its therapeutic goal.

References

- 1. Standardization of measurement of beta-amyloid(1-42) in cerebrospinal fluid and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. auntminnie.com [auntminnie.com]

- 3. mybiosource.com [mybiosource.com]

- 4. tech.snmjournals.org [tech.snmjournals.org]

- 5. Using PET with 18F-AV-45 (florbetapir) to quantify brain amyloid load in a clinical environment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 7. Use of Florbetapir-PET for Imaging β-Amyloid Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ibl-international.com [ibl-international.com]

- 10. intimakmur.co.id [intimakmur.co.id]

Elenbecestat and Amyloid Precursor Protein Processing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elenbecestat (formerly E2609) is an orally administered, small-molecule inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1] Developed by Eisai and Biogen, it was investigated as a potential disease-modifying therapy for Alzheimer's disease (AD).[1] The therapeutic rationale for this compound is rooted in the amyloid cascade hypothesis, which posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary event in the pathogenesis of AD.[2] By inhibiting BACE1, a key enzyme in the production of Aβ, this compound was designed to reduce Aβ levels and thereby slow the progression of the disease.[1]

This technical guide provides an in-depth overview of this compound, its mechanism of action on amyloid precursor protein (APP) processing, a summary of its clinical trial data, and detailed experimental protocols relevant to its study.

Mechanism of Action: Targeting the Amyloidogenic Pathway

Amyloid precursor protein (APP) is a transmembrane protein that can be processed via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.

-

Non-Amyloidogenic Pathway: In this pathway, APP is first cleaved by α-secretase within the Aβ domain. This cleavage precludes the formation of the Aβ peptide and produces a soluble fragment known as sAPPα and a C-terminal fragment (CTFα). Subsequent cleavage of CTFα by γ-secretase releases the P3 peptide.

-

Amyloidogenic Pathway: This pathway is initiated by the cleavage of APP by BACE1 (β-secretase) at the N-terminus of the Aβ domain. This action generates a soluble fragment, sAPPβ, and a 99-amino acid C-terminal fragment (C99). The C99 fragment is then cleaved by γ-secretase, leading to the production and release of Aβ peptides of varying lengths, most commonly Aβ40 and the more aggregation-prone Aβ42.

This compound is a potent inhibitor of BACE1. By binding to the active site of BACE1, this compound prevents the initial cleavage of APP in the amyloidogenic pathway. This inhibition leads to a reduction in the production of C99 and, consequently, a decrease in the levels of Aβ40 and Aβ42. This targeted action is intended to reduce the formation of amyloid plaques in the brain, a hallmark pathology of Alzheimer's disease.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the efficacy and safety of this compound from preclinical and clinical studies.

Table 1: Preclinical Efficacy of this compound

| Parameter | Value | Species/Model | Source |

| BACE1 Inhibition (IC50) | ~7 nmol/L | Cell-based assay | [this compound (E2609) |

| Aβ Reduction | Significant reduction in plasma, brain, and CSF | Rodents | [this compound (E2609) |

| Aβ Reduction | Dose-dependent reduction in plasma and CSF Aβ1-40 and Aβ1-42 | Non-human primates | [this compound (E2609) |

Table 2: Clinical Efficacy and Safety of this compound (Study 202, Phase II)

| Endpoint | This compound 50 mg Total Group | Placebo Group | p-value | Source |

| Change in Brain Amyloid (Florbetaben PET SUVr) at 18 months | -0.104 | 0.011 | ||

| Change in Brain Amyloid (Florbetapir PET SUVr) at 18 months | -0.227 | 0.024 | ||

| Change in CDR-SB Score at 18 months | 1.1 | 1.6 | Not Statistically Significant | |

| Most Common Adverse Events | Contact dermatitis, upper respiratory infection, headache, diarrhea, fall, dermatitis |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on APP processing.

BACE1 Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol describes a common method for assessing the inhibitory activity of compounds like this compound on BACE1 enzymatic activity.

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET peptide substrate (e.g., a peptide containing the "Swedish" mutation sequence with a fluorescent donor and a quenching acceptor)

-

Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

Test compound (this compound) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents:

-

Dilute the recombinant BACE1 enzyme to the desired concentration in cold assay buffer.

-

Dilute the BACE1 FRET substrate to the desired concentration in assay buffer.

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid interference.

-

-

Assay Reaction:

-

To each well of the 96-well plate, add the following in order:

-

Assay buffer

-

Test compound (this compound) or vehicle (DMSO in assay buffer)

-

BACE1 enzyme solution

-

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate the Reaction:

-

Add the BACE1 FRET substrate to each well to start the enzymatic reaction.

-

-

Fluorescence Measurement:

-

Immediately begin reading the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific FRET pair used (e.g., excitation at 320 nm and emission at 405 nm).[3]

-

Continue to read the fluorescence at regular intervals (e.g., every 5 minutes) for a set period (e.g., 60-120 minutes) at 37°C.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage for each concentration of the inhibitor by determining the slope of the linear portion of the fluorescence versus time curve.

-

Determine the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Amyloid-Beta (Aβ) Quantification in Cerebrospinal Fluid (CSF) by ELISA

This protocol outlines a sandwich enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of Aβ40 and Aβ42 in CSF samples.

Materials:

-

ELISA plate pre-coated with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.

-

CSF samples from clinical trial participants.

-

Detection antibody (e.g., a biotinylated antibody specific for the N-terminus of Aβ).

-

Streptavidin-horseradish peroxidase (HRP) conjugate.

-

TMB (3,3',5,5'-tetramethylbenzidine) substrate.

-

Stop solution (e.g., 2N H2SO4).

-

Wash buffer (e.g., PBS with 0.05% Tween 20).

-

Assay buffer/diluent (e.g., PBS with 1% BSA).

-

Aβ40 and Aβ42 standards of known concentrations.

-

Microplate reader.

Procedure:

-

Sample and Standard Preparation:

-

Thaw CSF samples and standards on ice.

-

Prepare a standard curve by performing serial dilutions of the Aβ standards in assay buffer.

-

Dilute CSF samples as needed in assay buffer.

-

-

ELISA Protocol:

-

Add standards, controls, and diluted CSF samples to the wells of the pre-coated ELISA plate.

-

Incubate the plate for a specified time (e.g., 2 hours at room temperature or overnight at 4°C) to allow the Aβ to bind to the capture antibody.

-

Wash the plate several times with wash buffer to remove unbound material.

-

Add the detection antibody to each well and incubate (e.g., 1-2 hours at room temperature).

-

Wash the plate again with wash buffer.

-

Add the streptavidin-HRP conjugate to each well and incubate (e.g., 30-60 minutes at room temperature).

-

Wash the plate thoroughly with wash buffer.

-

Add the TMB substrate to each well and incubate in the dark until a color develops (e.g., 15-30 minutes).

-

Stop the reaction by adding the stop solution to each well.

-

-

Data Acquisition and Analysis:

-

Read the absorbance of each well at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Use the standard curve to determine the concentration of Aβ40 or Aβ42 in the CSF samples.

-

Visualizations

The following diagrams illustrate key concepts related to this compound and APP processing.

Caption: Amyloid Precursor Protein (APP) Processing Pathways.

Caption: Mechanism of Action of this compound.

Caption: BACE1 FRET Assay Experimental Workflow.

Conclusion and Future Directions

References

- 1. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Next Generation Therapeutic Strategy for Treatment and Prevention of Alzheimer’s Disease and Aging-Associated Cognitive Decline: Transient, Once-in-a-Lifetime-Only Depletion of Intraneuronal Aβ (iAβ) by Its Targeted Degradation via Augmentation of Intra-iAβ-Cleaving Activities of BACE1 and/or BACE2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2.4. Fluorescence Resonance Energy Transfer (FRET) Assay [bio-protocol.org]

- 4. PHASE II CLINICAL STUDY OF this compound DEMONSTRATES SAFETY AND TOLERABILITY IN MCI AND MILD TO MODERATE ALZHEIMERâS DISEASE AT 18-MONTHS | News Releaseï¼2018 | Eisai Co., Ltd. [eisai.com]

- 5. alzheimersnewstoday.com [alzheimersnewstoday.com]

Elenbecestat: A Technical Guide to Target Engagement and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target engagement and selectivity profile of elenbecestat (E2609), an investigational oral inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) for the treatment of Alzheimer's disease. This document details the quantitative data on this compound's potency and selectivity, outlines the experimental protocols used for its characterization, and visualizes the key biological pathways and experimental workflows.

Core Concept: BACE1 Inhibition in Alzheimer's Disease

Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain, which are generated from the sequential cleavage of the amyloid precursor protein (APP) by BACE1 and γ-secretase. By inhibiting BACE1, the initial and rate-limiting step in this amyloidogenic pathway, this compound aims to reduce the production of Aβ peptides, thereby potentially slowing disease progression.[1][2][3]

Quantitative Profile of this compound

The potency and selectivity of this compound have been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Parameter | Value (nM) | Selectivity vs. BACE1 |

| BACE1 | Cell-based | IC50 | ~7 | - |

| BACE1 | Biochemical | IC50 | 3.9 | - |

| BACE2 | Biochemical | IC50 | 46 | ~11.8-fold |

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a higher potency.[4][5]

Table 2: In Vivo Target Engagement of this compound

| Species | Model | Dose | Route of Administration | Analyte | Reduction vs. Vehicle/Baseline |

| Mouse | - | 0.02% in food pellets (1 week) | Oral | Brain Aβ | 54% |

| Non-human primates | - | 0.3-30 mg/kg | Oral | Plasma Aβ1-40 & Aβ1-42 | Potent inhibition |

| Non-human primates | - | 0.3-30 mg/kg | Oral | CSF Aβ1-40 & Aβ1-42 | Potent inhibition |

| Healthy Humans | Phase 1 | 5 mg (single dose) | Oral | Plasma Aβ(1-x) | 52% |

| Healthy Humans | Phase 1 | 800 mg (single dose) | Oral | Plasma Aβ(1-x) | 92% |

| Healthy Humans | Phase 1 | 25 mg (daily for 14 days) | Oral | Plasma & CSF Aβ(1-x) | 46.2% |

| Healthy Humans | Phase 1 | 50 mg (daily for 14 days) | Oral | Plasma & CSF Aβ(1-x) | 61.9% |

| Healthy Humans | Phase 1 | 100 mg (daily for 14 days) | Oral | Plasma & CSF Aβ(1-x) | 73.8% |

| Healthy Humans | Phase 1 | 200 mg (daily for 14 days) | Oral | Plasma & CSF Aβ(1-x) | 79.9% |

| Early AD Patients | Phase 2 | 50 mg (daily) | Oral | CSF Aβ(1-x) | ~69% |

Aβ (Amyloid-beta), CSF (Cerebrospinal Fluid)[2][4][5][6]

Experimental Protocols

This section details the methodologies for the key experiments cited in the quantitative profile of this compound.

In Vitro Enzymatic and Cell-Based Assays

1. BACE1 and BACE2 Enzymatic Activity Assays (FRET-based)

A common method to determine the inhibitory activity of compounds on BACE1 and BACE2 is through a Fluorescence Resonance Energy Transfer (FRET) assay.

-

Principle: A synthetic peptide substrate containing the BACE1 cleavage site is flanked by a fluorescent donor and a quencher molecule. In the intact substrate, the quencher suppresses the fluorescence of the donor. Upon cleavage by BACE1, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

-

Reagents:

-

Procedure (Kinetic Assay):

-

Add the assay buffer, BACE1/BACE2 enzyme, and the test compound to the wells of a microplate.

-

Initiate the reaction by adding the FRET substrate.

-

Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 545 nm excitation and 585 nm emission for a rhodamine-based substrate).[1]

-

The rate of fluorescence increase is used to calculate the enzyme activity.

-

IC50 values are determined by plotting the enzyme activity against a range of inhibitor concentrations.

-

2. Cell-Based Assay for Aβ Production

Cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context.

-

Principle: A human cell line, such as HEK293 (Human Embryonic Kidney 293), is engineered to overexpress human APP.[8] These cells will process APP and secrete Aβ peptides into the culture medium. The amount of secreted Aβ can be quantified to assess the inhibitory effect of a compound on BACE1 activity within the cell.

-

Cell Line: HEK293 cells stably transfected with a vector expressing human APP (e.g., HEK293-APP).[9][10]

-

Procedure:

-

Plate the HEK293-APP cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound or a vehicle control.

-

Incubate the cells for a defined period (e.g., 24-48 hours) to allow for APP processing and Aβ secretion.

-

Collect the cell culture medium.

-

Quantify the concentration of Aβ40 and Aβ42 in the medium using a specific enzyme-linked immunosorbent assay (ELISA).

-

The reduction in Aβ levels in the presence of this compound is used to determine its cellular IC50.

-

3. Selectivity Assays Against Other Aspartic Proteases

To assess the selectivity of this compound, its inhibitory activity is tested against other related aspartic proteases, such as Cathepsin D, Cathepsin E, and Renin.

-

Principle: Similar to the BACE1 FRET assay, specific FRET substrates for each protease are used to measure their enzymatic activity in the presence of varying concentrations of this compound.

-

Procedure: The FRET assay protocol is adapted with the specific enzyme and its corresponding substrate and optimal buffer conditions. The IC50 values obtained for these off-target proteases are then compared to the IC50 for BACE1 to determine the selectivity ratio.[11][12]

In Vivo Target Engagement Studies

1. Aβ Measurement in Preclinical Models (Rodents and Non-Human Primates)

In vivo studies are essential to confirm that the drug can cross the blood-brain barrier, engage its target in the central nervous system, and exert the desired pharmacological effect.

-

Principle: this compound is administered to animal models, and the levels of Aβ in the brain, cerebrospinal fluid (CSF), and plasma are measured to assess target engagement.

-

Animal Models: Mice, rats, guinea pigs, and non-human primates (e.g., cynomolgus monkeys) are commonly used.[4]

-

Procedure:

-

Animals are administered this compound orally at different dose levels.

-

At specified time points after dosing, biological samples (brain tissue, CSF, and blood) are collected.

-

Brain tissue is homogenized, and Aβ is extracted.

-

CSF and plasma are processed to isolate Aβ.

-

Aβ levels (Aβ40 and Aβ42) are quantified using specific ELISAs or mass spectrometry.

-

The percentage reduction in Aβ levels compared to vehicle-treated animals is calculated to determine the in vivo efficacy.

-

2. Cerebrospinal Fluid (CSF) Aβ Measurement in Human Clinical Trials

Measuring Aβ levels in the CSF of human subjects provides a direct biomarker of BACE1 inhibition in the central nervous system.

-

Principle: CSF is collected from participants before and after treatment with this compound, and the concentrations of Aβ isoforms are measured.

-

Procedure:

-

CSF samples are collected via lumbar puncture using standardized procedures to minimize pre-analytical variability.[13][14]

-

Samples are processed and stored at -80°C until analysis.

-

Concentrations of Aβ40 and Aβ42 are measured using validated immunoassays (e.g., ELISA) or mass spectrometry-based methods.[15]

-

The change in CSF Aβ levels from baseline is used to assess the pharmacodynamic effect of this compound.

-

3. Amyloid Positron Emission Tomography (PET) Imaging

Amyloid PET imaging allows for the in vivo visualization and quantification of amyloid plaques in the brain.

-

Principle: A radioactive tracer that binds to amyloid plaques (e.g., Florbetapir (18F), Florbetaben (18F)) is injected into the bloodstream, and its distribution in the brain is imaged using a PET scanner.[1][16]

-

Procedure:

-

A baseline amyloid PET scan is performed before the start of treatment.

-

Participants are treated with this compound or placebo for a specified duration.

-

Follow-up amyloid PET scans are conducted to assess changes in amyloid plaque burden.

-

Images are acquired for a specific duration (e.g., 10-20 minutes) starting at a defined time post-injection (e.g., 30-90 minutes, depending on the tracer).[2][17]

-

The PET images are analyzed to quantify the tracer uptake in various brain regions, which is an indicator of amyloid plaque density.

-

Visualizations

Signaling Pathway

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. tech.snmjournals.org [tech.snmjournals.org]

- 3. eisai.com [eisai.com]

- 4. New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. novamedline.com [novamedline.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. researchgate.net [researchgate.net]

- 8. AD Model: Beta-Secretase Expression Assay tGFP-BACE1 HEK293 Cell Line – AS ONE INTERNATIONAL [asone-int.com]

- 9. Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. L655,240, acting as a competitive BACE1 inhibitor, efficiently decreases β-amyloid peptide production in HEK293-APPswe cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemoproteomic profiling reveals that cathepsin D off-target activity drives ocular toxicity of β-secretase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The selectivity of statine-based inhibitors against various human aspartic proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recommendations for cerebrospinal fluid collection for the analysis by ELISA of neurogranin trunc P75, α-synuclein, and total tau in combination with Aβ(1–42)/Aβ(1–40) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. sketchviz.com [sketchviz.com]

- 16. Use of Florbetapir-PET for Imaging β-Amyloid Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Elenbecestat: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of Elenbecestat (development code: E2609), an investigational inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). This document is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Chemical Structure and Physicochemical Properties

This compound is a small molecule inhibitor with a complex heterocyclic structure. Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | N-[3-[(4aS,5R,7aS)-2-amino-5-methyl-4,4a,5,7-tetrahydrofuro[3,4-d][1][2]thiazin-7a-yl]-4-fluorophenyl]-5-(difluoromethyl)pyrazine-2-carboxamide[3] |

| CAS Number | 1388651-30-6[3] |

| Molecular Formula | C₁₉H₁₈F₃N₅O₂S[3] |

| SMILES | FC1=CC=C(NC(C2=NC=C(C(F)F)N=C2)=O)C=C1[C@@]3(N=C(N)SC4)[C@@]4([H])--INVALID-LINK--OC3[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 437.44 g/mol | [3] |

| Appearance | Light yellow to yellow solid | [3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Water Solubility | Insoluble; 0.0188 mg/mL (Predicted) | Selleck Chemicals; DrugBank Online |

| Solubility in Organic Solvents | DMSO: 87 mg/mL (198.88 mM)Ethanol: 11 mg/mL (25.14 mM) | Selleck Chemicals |

| logP (octanol-water) | 2.56 (Predicted) | DrugBank Online |

| pKa (Strongest Acidic) | 13.48 (Predicted) | DrugBank Online |

| pKa (Strongest Basic) | 7.47 (Predicted) | DrugBank Online |

Mechanism of Action: BACE1 Inhibition

This compound is a potent and orally bioavailable inhibitor of BACE1, a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides.[1] In Alzheimer's disease, the accumulation of Aβ peptides in the brain is a central pathological hallmark, leading to the formation of amyloid plaques.

BACE1 initiates the cleavage of the amyloid precursor protein (APP) at the β-secretase site, generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by γ-secretase to produce Aβ peptides of varying lengths, most notably Aβ40 and Aβ42. This compound, by inhibiting BACE1, blocks the initial step of this pathway, thereby reducing the production of all downstream Aβ peptides.

Experimental Protocols

In Vitro BACE1 Inhibition Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) of this compound against BACE1 in a cell-based assay has been reported to be approximately 7 nmol/L.[1] While the specific proprietary protocol used for this compound is not publicly available, a general methodology for determining the IC50 of BACE1 inhibitors in a cell-based assay is outlined below. This protocol is based on commonly used fluorescence resonance energy transfer (FRET) or similar reporter systems.

Objective: To determine the concentration of this compound required to inhibit 50% of BACE1 activity in a cellular context.

Materials:

-

Human neuroglioma or other suitable cells stably expressing human APP.

-

This compound stock solution (e.g., in DMSO).

-

Cell culture medium and supplements.

-

Assay buffer.

-

A commercial BACE1 activity assay kit (utilizing a FRET-based substrate).

-

Multi-well plates (e.g., 96-well or 384-well).

-

Plate reader capable of detecting the fluorescent signal.

Procedure:

-

Cell Culture and Plating:

-

Culture the APP-expressing cells under standard conditions.

-

Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Preparation and Treatment:

-

Prepare a serial dilution of this compound in the appropriate assay buffer. A typical concentration range might span from picomolar to micromolar.

-

Include a vehicle control (e.g., DMSO) and a positive control (a known BACE1 inhibitor).

-

Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.

-

Incubate the cells for a defined period to allow for compound uptake and interaction with BACE1.

-

-

BACE1 Activity Measurement:

-

Lyse the cells to release intracellular components, including BACE1.

-

Add the FRET-based BACE1 substrate to the cell lysates. This substrate contains a fluorophore and a quencher linked by a peptide sequence that is specifically cleaved by BACE1.

-

Incubate the reaction mixture to allow for enzymatic cleavage of the substrate.

-

Measure the fluorescence intensity using a plate reader. Cleavage of the substrate by BACE1 separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Normalize the data to the vehicle control (representing 100% BACE1 activity) and a control with a saturating concentration of a potent inhibitor (representing 0% activity).

-

Plot the percentage of BACE1 inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

-

Measurement of Amyloid-Beta in Cerebrospinal Fluid (CSF) and Plasma

Clinical and preclinical studies have demonstrated that this compound reduces Aβ levels in both CSF and plasma.[1] The standard method for quantifying Aβ levels in biological fluids is through enzyme-linked immunosorbent assay (ELISA) or multiplex immunoassays.

Objective: To quantify the levels of Aβ40 and Aβ42 in CSF or plasma samples from subjects treated with this compound.

Materials:

-

CSF or plasma samples collected from study subjects.

-

Commercial ELISA or multiplex immunoassay kits for human Aβ40 and Aβ42.

-

Assay-specific buffers and reagents.

-

Microplate reader.

Procedure:

-

Sample Preparation:

-

Collect CSF or plasma according to standardized protocols to minimize pre-analytical variability.

-

Thaw frozen samples on ice and centrifuge to remove any precipitates.

-

Dilute the samples as recommended by the immunoassay kit manufacturer.

-

-

Immunoassay:

-

Perform the ELISA or multiplex immunoassay according to the manufacturer's instructions. This typically involves:

-

Adding standards, controls, and prepared samples to a microplate pre-coated with capture antibodies specific for Aβ40 or Aβ42.

-

Incubating to allow the Aβ in the samples to bind to the capture antibodies.

-

Washing the plate to remove unbound material.

-

Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Incubating to allow the detection antibody to bind to the captured Aβ.

-

Washing the plate again.

-

Adding a substrate that is converted by the enzyme into a detectable signal (e.g., colorimetric or chemiluminescent).

-

Stopping the reaction.

-

-

-

Data Acquisition and Analysis:

-

Measure the signal (e.g., absorbance or luminescence) using a microplate reader.

-

Generate a standard curve by plotting the signal of the standards against their known concentrations.

-

Calculate the concentrations of Aβ40 and Aβ42 in the samples by interpolating their signals on the standard curve.

-

Analyze the data to compare Aβ levels between this compound-treated and placebo groups.

-

Conclusion

This compound is a potent BACE1 inhibitor with a well-defined mechanism of action that leads to the reduction of amyloid-beta production. The information provided in this technical guide, including its chemical properties, the signaling pathway it modulates, and the experimental methodologies for its characterization, offers a solid foundation for researchers and drug development professionals working in the field of Alzheimer's disease therapeutics. Further investigation into its clinical efficacy and safety profile will be crucial in determining its potential as a disease-modifying therapy.

References

Elenbecestat (E2609): A Technical Overview of a BACE1 Inhibitor for Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the research and development of elenbecestat, summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing the underlying biological pathways and experimental workflows.

Mechanism of Action

This compound is a potent inhibitor of BACE1, showing selectivity for BACE1 over the homologous enzyme BACE2.[4] The inhibition of BACE1 by this compound prevents the cleavage of APP at the β-secretase site, the rate-limiting step in Aβ production. This leads to a reduction in the downstream formation of various Aβ peptides, including the aggregation-prone Aβ42.[4][5]

dot

Caption: Amyloid Precursor Protein (APP) Processing Pathways and the inhibitory action of this compound on BACE1.

Preclinical Research

Preclinical studies demonstrated that this compound is a potent, orally bioavailable, and central nervous system (CNS) penetrant BACE1 inhibitor.

In Vitro BACE1 Inhibition

This compound was shown to be a potent inhibitor of BACE1 in various assays.

| Assay Type | IC50 (BACE1) | IC50 (BACE2) | Selectivity (BACE2/BACE1) | Reference |

| Biochemical Enzymatic Assay | 3.9 nM | 46 nM | ~11.8 | [4] |

| Cell-based Assay | ~7 nmol/L | Not Reported | Not Reported | [6][7] |

In Vivo Studies in Animal Models

This compound demonstrated dose-dependent reductions in Aβ levels in the plasma, cerebrospinal fluid (CSF), and brain of various animal models, including rodents and non-human primates.[1][6]

| Animal Model | Dosing | Key Findings | Reference |

| Rodents (Rats, Guinea Pigs) | Not Specified | Lowered Aβ concentrations in plasma, brain, and CSF. | [1] |

| Cynomolgus Monkeys | 0.3-30 mg/kg (oral) | Potently inhibited Aβ1-40 and Aβ1-42 production in plasma and CSF. Plasma half-life of 12-16 hours. | [6][8] |

| Mice | 3, 10 mg/kg | Significant decline of Aβ level in CSF without significant effects on spinal density and mitochondrial function. | [9] |

Clinical Research

This compound progressed through a series of clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and patients with early to mild-to-moderate Alzheimer's disease.

Phase I Studies

Phase I studies in healthy volunteers demonstrated that this compound was generally well-tolerated and showed dose-dependent reductions in plasma and CSF Aβ levels. A study in healthy Japanese and white subjects showed similar pharmacokinetic and pharmacodynamic profiles between the two populations.[10]

| Study | Population | Doses | Key Findings | Reference |

| E2609-A001-002 | Healthy Volunteers | 50, 100, 400 mg | CSF Aβ(1-x) decreased by 62%, 74%, and 85% respectively, compared to placebo. | [11] |

| Bridging Study | Healthy Japanese and White Adults | 5, 50, 200 mg (Japanese); 50 mg (White) | Dose-dependent decrease in plasma Aβ1-x in Japanese subjects. Similar PK/PD profiles between populations. | [10] |

Phase II Study (Study 202 / NCT02322021)

| Parameter | Details |

| Population | 70 patients with MCI or mild-to-moderate AD.[2] |

| Treatment Arms | This compound 5, 15, or 50 mg daily, or placebo.[3] |

| Duration | 18 months.[2] |

| Primary Outcome | Safety and tolerability.[2] |

| Key Biomarker Findings | - Statistically significant reduction in brain amyloid load as measured by amyloid PET in the 50 mg total group arm.[2]- Average of 69% decrease in CSF Aβ(1-x) with 50mg of this compound.[11] |

| Clinical Outcome | A numerical but not statistically significant slowing of decline on the Clinical Dementia Rating Sum of Boxes (CDR-SB).[2] |

Phase III Program (MISSION AD1 & AD2 / NCT02956486 & NCT03036280)

| Parameter | Details |

| Population | Approximately 2,100 patients with early AD (MCI or mild AD) with confirmed brain amyloid pathology.[12] |

| Treatment | This compound 50 mg daily or placebo.[12] |

| Duration | 24 months.[12] |

| Primary Endpoint | Change from baseline in the Clinical Dementia Rating-Sum of Boxes (CDR-SB).[13] |

| Secondary Endpoints | Change from baseline in the Alzheimer's Disease Composite Score and Amyloid PET Standardized Uptake Value Ratio.[13] |

| Outcome | The trials were discontinued in September 2019 based on the recommendation of the Data Safety Monitoring Board due to an unfavorable risk-benefit ratio.[12] |

Experimental Protocols

While detailed, step-by-step protocols for the specific assays used in the this compound clinical trials are not publicly available, this section outlines the general methodologies for the key experiments cited.

BACE1 Enzymatic Inhibition Assay (General Protocol)

A common method to determine BACE1 inhibitory activity is a homogeneous time-resolved fluorescence (HTRF) assay.

dot

Caption: A generalized workflow for a BACE1 Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Methodology:

-

Reagent Preparation: Recombinant human BACE1 enzyme and a synthetic peptide substrate derived from APP are prepared in an appropriate assay buffer. A series of dilutions of this compound are also prepared.[4]

-

Incubation: The BACE1 enzyme, substrate, and varying concentrations of this compound (or a vehicle control) are incubated together, typically at 25°C or 37°C, to allow the enzymatic reaction to occur.[4][14]

-

Detection: Following incubation, HTRF detection reagents, which typically include antibodies that recognize the cleaved and uncleaved substrate labeled with a donor and acceptor fluorophore, are added.

-

Fluorescence Reading: The plate is read on a microplate reader capable of HTRF. The ratio of the fluorescence signals from the acceptor and donor fluorophores is proportional to the amount of substrate cleavage.

-

Data Analysis: The fluorescence ratios are plotted against the inhibitor concentrations, and the half-maximal inhibitory concentration (IC50) is calculated using a suitable curve-fitting model.

Amyloid PET Imaging (General Protocol using Florbetapir F18)

Amyloid Positron Emission Tomography (PET) is a neuroimaging technique used to visualize amyloid plaques in the brain. Florbetapir F18 is a commonly used PET tracer for this purpose.[15][16]

dot

Caption: A generalized workflow for amyloid PET imaging with Florbetapir F18.

Methodology:

-

Tracer Injection: A sterile solution of Florbetapir F18 is administered intravenously to the patient.[17]

-

Uptake Period: There is a waiting period, typically 30 to 50 minutes, to allow the tracer to distribute and bind to amyloid plaques in the brain.[17]

-

Image Acquisition: The patient is positioned in a PET scanner, and brain images are acquired for a duration of approximately 10 to 20 minutes.

-

Image Reconstruction: The raw PET data is reconstructed into 3D images of the brain, showing the distribution of the tracer.

-

Image Analysis:

-

Visual Interpretation: Trained readers assess the images for the presence or absence of significant tracer uptake in cortical grey matter, classifying the scan as amyloid-positive or amyloid-negative.[15]

-

Quantitative Analysis: The standardized uptake value ratio (SUVR) is calculated by measuring the tracer uptake in cortical regions of interest and normalizing it to a reference region with little to no specific binding, such as the cerebellum or cerebral white matter.[16]

-

CSF Aβ Measurement (General Immunoassay Protocol)

The concentration of Aβ peptides (e.g., Aβ42) in cerebrospinal fluid is a key biomarker in Alzheimer's disease research.

dot

Caption: A generalized workflow for CSF collection and Aβ measurement by immunoassay.

Methodology:

-

CSF Collection: Cerebrospinal fluid is collected from the patient via lumbar puncture. It is crucial to use low-protein-binding polypropylene tubes to prevent the adhesion of Aβ peptides to the tube walls.[18][19] The first few milliliters of CSF are often discarded.[10]

-

Sample Processing: The collected CSF is centrifuged to remove any cellular debris.[18]

-

Storage: The CSF is aliquoted into low-binding tubes and stored at -80°C until the time of analysis.[18]

-

Immunoassay: The concentration of Aβ peptides is measured using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or an electrochemiluminescence immunoassay (ECLIA).[18][19] This involves the use of specific antibodies to capture and detect the Aβ peptides.

-

Data Analysis: A standard curve is generated using known concentrations of the Aβ peptide, and the concentrations in the patient samples are interpolated from this curve.

Conclusion

This compound (E2609) is a potent BACE1 inhibitor that demonstrated robust target engagement in both preclinical and clinical studies, effectively reducing Aβ levels in the CNS. Despite these promising biomarker effects, the Phase III clinical trials were discontinued due to an unfavorable risk-benefit profile, a challenge that has been faced by other BACE1 inhibitors in late-stage development. The research on this compound has contributed valuable knowledge to the field of Alzheimer's disease therapeutics, particularly regarding the complexities of targeting the amyloid pathway and the translation of biomarker effects into clinical efficacy.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. Eisai and Biogen Present Detailed Results From Phase II Clinical Study of this compound in MCI and Mild to Moderate Alzheimer’s Disease at Alzheimer’s Association International Conference (AAIC) 2018 | Biogen [investors.biogen.com]

- 3. eisai.com [eisai.com]

- 4. New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-site amyloid precursor protein-cleaving enzyme 1(BACE1) inhibitor treatment induces Aβ5-X peptides through alternative amyloid precursor protein cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. eisai.com [eisai.com]

- 10. mayocliniclabs.com [mayocliniclabs.com]

- 11. AMYLOID AND APOE STATUS OF SCREENED SUBJECTS IN THE this compound MISSIONAD PHASE 3 PROGRAM • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]

- 12. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 13. neurologylive.com [neurologylive.com]

- 14. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Use of Florbetapir-PET for Imaging β-Amyloid Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. auntminnie.com [auntminnie.com]

- 17. jnm.snmjournals.org [jnm.snmjournals.org]

- 18. Towards a unified protocol for handling of CSF before β-amyloid measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 19. promedicalabs.testcatalog.org [promedicalabs.testcatalog.org]

Off-Target Effects of Elenbecestat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elenbecestat (E2609) is a small molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), developed for the treatment of Alzheimer's disease. The primary mechanism of action of this compound is the reduction of amyloid-beta (Aβ) peptide production, a key component of the amyloid plaques found in the brains of Alzheimer's patients. Despite promising initial results in reducing Aβ levels, the Phase III clinical trials (MISSION AD1 and MISSION AD2) for this compound were discontinued in 2019 due to an unfavorable risk-benefit ratio, a fate shared by several other BACE1 inhibitors.[1][2][3][4][5] This has brought the off-target effects of this drug class into sharp focus. This technical guide provides an in-depth overview of the known and potential off-target effects of this compound, compiling available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and processes.

On-Target and Off-Target Pharmacology of this compound

This compound was designed to be a potent inhibitor of BACE1. Preclinical data demonstrated its ability to significantly lower Aβ levels.[6] However, like many kinase inhibitors, achieving absolute specificity is a major challenge. The off-target effects of BACE1 inhibitors are a significant concern and are thought to contribute to the adverse events observed in clinical trials, including cognitive worsening.[7][8][9]

BACE1 vs. BACE2 Selectivity

A primary off-target concern for BACE1 inhibitors is their activity against the homologous enzyme BACE2. This compound exhibits a degree of selectivity for BACE1 over BACE2.

Quantitative Data on this compound's Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory potency of this compound against its primary target, BACE1, and its closest homolog, BACE2.

| Target | IC50 (nM) | Selectivity (BACE2/BACE1) | Reference |

| BACE1 | 3.9 | 11.8 | [10] |

| BACE2 | 46 | [10] | |

| BACE1 (cell-based) | ~7 | [11] |

Potential Off-Target Liabilities and Adverse Effects

The discontinuation of the this compound clinical trials was due to an unfavorable risk-benefit ratio, with the adverse event profile being worse than placebo.[5] While a comprehensive public report detailing all off-target screening results is not available, the known adverse effects from clinical trials and preclinical studies of this compound and other BACE inhibitors provide insights into potential off-target liabilities.

Cognitive Worsening: A significant concern with the BACE inhibitor class is the observation of cognitive worsening in some clinical trial participants.[7] This paradoxical effect for a drug intended to treat dementia is thought to be a consequence of inhibiting the processing of other BACE1 substrates that are important for normal neuronal function.[8][9] Preclinical studies with some BACE inhibitors have shown impairment of synaptic plasticity.[1]

Neurological and Psychiatric Effects: The MISSION AD program monitored for a range of adverse events, including abnormal neurological exams and suicidal behavior or ideation.[3]

Other Adverse Events: The most common adverse events observed in the Phase II study of this compound were contact dermatitis, upper respiratory infection, headache, diarrhea, fall, and dermatitis.[12]

Signaling Pathways and Experimental Workflows

Amyloid Precursor Protein (APP) Processing Pathway

The primary on-target effect of this compound is the inhibition of BACE1, which alters the processing of the amyloid precursor protein (APP). The following diagram illustrates the two main APP processing pathways.

References

- 1. Adverse Neurologic Effect of BACE1 inhibitors in Alzheimer’s disease trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. neurologylive.com [neurologylive.com]

- 4. Kinase Selectivity Profiling Systems—General Panel [promega.com]

- 5. dementiaresearcher.nihr.ac.uk [dementiaresearcher.nihr.ac.uk]

- 6. PHASE II CLINICAL STUDY OF this compound DEMONSTRATES SAFETY AND TOLERABILITY IN MCI AND MILD TO MODERATE ALZHEIMERâS DISEASE AT 18-MONTHS | News Releaseï¼2018 | Eisai Co., Ltd. [eisai.com]

- 7. Crystal Structure of an Active Form of BACE1, an Enzyme Responsible for Amyloid β Protein Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Elenbecestat In Vitro Assay Protocols: A Detailed Guide for Researchers

For Immediate Release

This application note provides detailed protocols for the in vitro evaluation of Elenbecestat (E2609), a potent inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). The following methodologies are intended for researchers, scientists, and drug development professionals engaged in the study of Alzheimer's disease and related neurodegenerative disorders.

This compound is a small molecule inhibitor of BACE1, a key enzyme in the amyloidogenic processing of amyloid precursor protein (APP), which leads to the production of amyloid-β (Aβ) peptides.[1] The accumulation of Aβ plaques in the brain is a pathological hallmark of Alzheimer's disease.[2] These protocols outline key in vitro assays to characterize the potency, selectivity, and cellular activity of this compound and similar compounds.

Data Presentation: Quantitative Analysis of this compound Inhibition

The inhibitory activity of this compound against BACE1 and its homolog BACE2 has been determined using enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Enzyme | Assay Type | This compound IC50 (nM) |

| BACE1 | Enzymatic (HTRF) | 3.9 |

| BACE2 | Enzymatic (ELISA) | 46 |

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and the experimental procedures, the following diagrams have been generated.

Experimental Protocols

Herein are detailed protocols for key in vitro assays to evaluate BACE1 inhibitors.

BACE1 Enzymatic Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant human BACE1.

Materials:

-

Recombinant Human BACE1 (R&D Systems)

-

APP-derived peptide substrate with Swedish mutation (e.g., Biotin-SEVNLDAEFR-K(Eu)-NH2)

-

Streptavidin-XL665

-

Assay Buffer: 50 mM Sodium Acetate, pH 4.5

-

This compound

-

384-well low-volume black plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 384-well plate, add 2 µL of this compound dilution or vehicle (DMSO) to the appropriate wells.

-

Add 4 µL of BACE1 enzyme solution (final concentration ~0.5 nM) to all wells except the blank.

-

Incubate the plate at 25°C for 30 minutes.

-

Prepare the substrate/donor mix by combining the peptide substrate (final concentration ~50 nM) and Streptavidin-XL665 (final concentration ~2 nM) in Assay Buffer.

-

Initiate the enzymatic reaction by adding 4 µL of the substrate/donor mix to all wells.

-

Incubate the plate at 25°C for 2 hours, protected from light.[3]

-

Read the HTRF signal on a compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (XL665).[3]

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Determine the percent inhibition relative to controls and fit the data to a four-parameter logistic equation to determine the IC50 value.

BACE2 Enzymatic Assay (ELISA-based)

This assay measures the inhibitory effect of compounds on BACE2 activity.

Materials:

-

Recombinant Human BACE2 ectodomain

-

APP-derived peptide substrate with Swedish mutation (biotinylated)

-

Assay Buffer: 50 mM Sodium Acetate, pH 4.5

-

This compound

-

Streptavidin-coated 96-well plates

-

Anti-Aβ antibody conjugated to HRP

-

TMB substrate

-

Stop Solution (e.g., 1 M H₂SO₄)

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

Coat a 96-well plate with streptavidin and wash.

-

Add the biotinylated APP substrate to the wells and incubate to allow binding. Wash to remove unbound substrate.

-

In a separate plate, pre-incubate BACE2 enzyme (~1 nM final concentration) with this compound dilutions or vehicle for 30 minutes at 37°C.[3]

-

Transfer the enzyme/inhibitor mixture to the substrate-coated plate.

-

Incubate for 1 hour at 37°C.[3]

-

Wash the plate to remove the enzyme and inhibitor.

-

Add the anti-Aβ-HRP antibody and incubate for 1 hour at room temperature.

-

Wash the plate and add TMB substrate.

-

Incubate until a blue color develops, then add Stop Solution.

-

Read the absorbance at 450 nm.

-

Data Analysis: Calculate the percent inhibition and determine the IC50 value as described for the BACE1 assay.

Cell-Based Amyloid-β (Aβ) Production Assay

This assay assesses the ability of a compound to inhibit Aβ production in a cellular context.

Materials:

-

CHO cells stably overexpressing human APP (CHO-APP)

-

Cell Culture Medium (e.g., DMEM/F12 with 10% FBS)

-

This compound

-

96-well cell culture plates

-

Human Aβ40 and Aβ42 ELISA kits

-

Cell viability assay reagent (e.g., MTS or resazurin)

Procedure:

-

Seed CHO-APP cells in a 96-well plate at a density that allows for 70-80% confluency after 24 hours.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or vehicle.

-

Incubate the cells for 24-48 hours.

-

Collect the conditioned medium for Aβ analysis.

-

Perform a cell viability assay on the remaining cells to assess compound cytotoxicity.

-

Quantify the levels of Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Normalize the Aβ levels to cell viability. Calculate the percent inhibition of Aβ production for each concentration of this compound and determine the IC50 values for Aβ40 and Aβ42 reduction.

APP Processing Assay using tGFP-APP MDCK cells

This fluorescence-based assay monitors the effect of compounds on the processing of APP within cells.[4]

Materials:

-

MDCK (Madin-Darby Canine Kidney) cell line stably expressing green fluorescent human APP (tGFP-APP).[4]

-

Cell Culture Medium

-

This compound

-

DAPI nuclear stain

-

High-content imaging system

Procedure:

-

Seed tGFP-APP MDCK cells in a suitable imaging plate (e.g., 96- or 384-well black, clear-bottom plates).

-

Allow cells to adhere and grow for 24 hours.

-

Treat the cells with various concentrations of this compound for 48-72 hours.[4]

-

Stain the cell nuclei with DAPI.

-

Acquire images using a high-content imaging system, capturing both the GFP and DAPI channels.

-

Data Analysis: Inhibition of secretase activity leads to the retention of fluorescent APP in vesicles.[5] Use image analysis software to quantify the number and intensity of these fluorescent vesicles per cell. A dose-dependent increase in retained fluorescent vesicles indicates inhibition of APP processing.

Off-Target Activity Assay: Cathepsin D Inhibition

To assess the selectivity of BACE1 inhibitors, it is crucial to test against other aspartyl proteases like Cathepsin D.

Materials:

-

Recombinant Human Cathepsin D

-

Fluorogenic Cathepsin D substrate (e.g., MCA-GKPILFFRLK(Dnp)-D-R-NH2)

-

Assay Buffer: 100 mM Sodium Acetate, 1 mM EDTA, pH 3.5

-

This compound

-

Pepstatin A (positive control inhibitor)

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound and Pepstatin A in Assay Buffer.

-

In a 96-well plate, add Cathepsin D enzyme to all wells except the blank.

-

Add the test compounds or controls to the respective wells.

-

Incubate at 37°C for 10-15 minutes.[6]

-

Add the fluorogenic substrate to all wells.

-

Incubate at 37°C for 1-2 hours, protected from light.[6]

-

Read the fluorescence at an excitation of ~328 nm and an emission of ~460 nm.[6]

-

Data Analysis: Calculate the percent inhibition and determine the IC50 value. A high IC50 value for Cathepsin D relative to BACE1 indicates selectivity.

These protocols provide a robust framework for the in vitro characterization of this compound and other BACE1 inhibitors. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data essential for the advancement of Alzheimer's disease drug discovery programs.

References

Application Notes and Protocols: Elenbecestat Cell-Based Assay for BACE1 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elenbecestat (E2609) is a potent and orally bioavailable inhibitor of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1).[1] BACE1 is a key aspartyl protease in the amyloidogenic pathway, responsible for the initial cleavage of the Amyloid Precursor Protein (APP).[2] This cleavage event is a critical step in the production of amyloid-beta (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease.[3] Inhibition of BACE1 is therefore a primary therapeutic strategy for reducing Aβ production and potentially slowing the progression of Alzheimer's disease.[3][4]

These application notes provide a detailed protocol for a cell-based assay to determine the activity of BACE1 in the presence of inhibitors like this compound. The assay is based on the quantification of BACE1 activity in cell lysates using a fluorogenic substrate. This method allows for the screening and characterization of BACE1 inhibitors in a cellular context, providing valuable insights into their potency and mechanism of action.

Data Presentation

The following tables summarize the quantitative data for this compound's activity against BACE1 and its downstream effects on biomarkers.

Table 1: In Vitro and Cell-Based Inhibitory Activity of this compound against BACE1

| Parameter | Value | Assay Type | Reference |

| IC50 | ~7 nmol/L | Cell-based assay | [5][1] |

| IC50 | 3.9 nM | Biochemical Enzymatic Assay | [3] |

Table 2: Selectivity of this compound for BACE1 over BACE2

| Enzyme | IC50 | Selectivity (BACE2/BACE1) | Reference |

| BACE1 | 3.9 nM | \multirow{2}{*}{11.8-fold} | [3] |

| BACE2 | 46 nM | [3] |

Table 3: Effect of this compound on BACE1 Substrate Cleavage Products in Brain

| Biomarker | Reduction vs. Vehicle | Animal Model | Reference |

| Amyloid-beta (Aβ) | 54% | Mouse | [3] |

| Soluble Seizure protein 6 (sSez6) | 73% | Mouse | [3] |

Experimental Protocols

Protocol: Cell-Based BACE1 Activity Assay Using a Fluorogenic Substrate

This protocol describes a method to measure BACE1 activity in cell lysates treated with this compound. The assay utilizes a specific BACE1 fluorogenic substrate that, when cleaved, produces a quantifiable fluorescent signal.

Materials:

-

Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) overexpressing human APP.

-

Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound (E2609): Prepare a stock solution in DMSO.

-

Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, and protease inhibitor cocktail.

-

BACE1 Assay Buffer: 50 mM Sodium Acetate (pH 4.5).

-

BACE1 Fluorogenic Substrate: A peptide substrate containing a fluorophore and a quencher, specific for BACE1 cleavage (e.g., based on the Swedish mutation of APP). Prepare a stock solution in DMSO.

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader.

Procedure:

-

Cell Culture and Treatment:

-

Plate the APP-overexpressing SH-SY5Y cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the cells for the desired treatment period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

Cell Lysis:

-

After treatment, aspirate the medium and wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-20 minutes with gentle agitation.

-

Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

BACE1 Activity Assay:

-

In a new 96-well black plate, add the following to each well:

-

Sample wells: X µL of cell lysate (normalized for protein concentration) and BACE1 assay buffer to a final volume of 50 µL.

-

Blank wells: 50 µL of BACE1 assay buffer.

-

-

Prepare the BACE1 fluorogenic substrate solution by diluting the stock in BACE1 assay buffer to the desired final concentration.

-

Add 50 µL of the substrate solution to each well to initiate the reaction.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the specific fluorogenic substrate used, in kinetic mode, every 5 minutes for 60-120 minutes.

-

-

Data Analysis:

-

Subtract the background fluorescence (from blank wells) from the fluorescence readings of the sample wells.

-

Determine the rate of substrate cleavage (Vmax) for each sample from the linear portion of the kinetic curve.

-

Normalize the BACE1 activity to the protein concentration of the cell lysate.

-

Plot the normalized BACE1 activity against the concentration of this compound and fit the data to a dose-response curve to calculate the IC50 value.

-

Mandatory Visualization

BACE1 Signaling Pathway in Alzheimer's Disease

Caption: Amyloidogenic pathway and the inhibitory action of this compound.

Experimental Workflow: Cell-Based BACE1 Activity Assay

Caption: Step-by-step workflow for the cell-based BACE1 activity assay.

Assay Principle: Fluorogenic Substrate Cleavage

Caption: Principle of the fluorogenic BACE1 activity assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. immune-system-research.com [immune-system-research.com]

Application Notes and Protocols for In Vivo Animal Studies with Elenbecestat

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Elenbecestat dosage and administration for in vivo animal studies, targeting Alzheimer's disease research. The following sections detail quantitative data, experimental protocols, and relevant biological pathways to guide researchers in their study design.

Quantitative Data Summary

This compound (E2609) is a potent and orally bioavailable inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] In preclinical animal models, it has demonstrated the ability to reduce amyloid-β (Aβ) levels in the plasma, brain, and cerebrospinal fluid (CSF).[1] The following table summarizes reported dosages and effects in various animal models.

| Animal Model | Dosage | Route of Administration | Dosing Frequency | Study Duration | Key Findings |

| Mice | 20 mg/kg in food | Oral (in feed) | Ad libitum | 21 days | Did not alter dendritic spine density, suggesting a potentially favorable safety profile at this dose.[2] |

| Rats | Not explicitly stated, but effective in rodents | Oral | Not specified | Not specified | Shown to lower Aβ concentrations in the brain and CSF.[1] |

| Cynomolgus Monkeys | 0.3 - 30 mg/kg | Oral (p.o.) | Once daily | Single dose | Potently inhibited Aβ1-40 and Aβ1-42 production in plasma and CSF.[1] |

Experimental Protocols

Vehicle Formulation

A commonly used vehicle for the oral administration of this compound in animal studies is a multi-component solvent system designed to enhance solubility and bioavailability.

Materials:

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Saline (0.9% NaCl)

Preparation Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

In a sterile tube, add the required volume of PEG300.

-

To the PEG300, add the this compound/DMSO stock solution to achieve a final DMSO concentration of 10%. Mix thoroughly.

-

Add Tween-80 to a final concentration of 5% and mix until the solution is clear.

-

Finally, add saline to reach the final volume, resulting in a 45% saline concentration.

-

The final vehicle composition should be: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline .

-

Ensure the final solution is clear and free of precipitation before administration.

Oral Gavage Administration Protocol for Rodents (Mice and Rats)